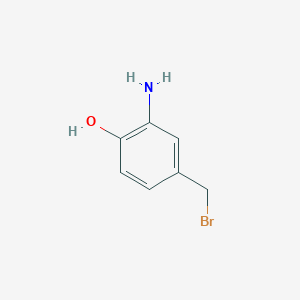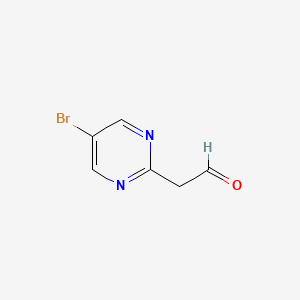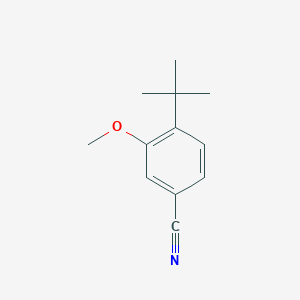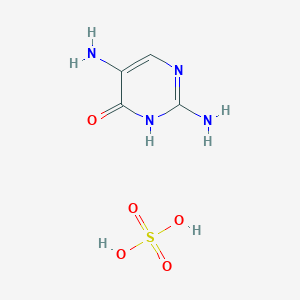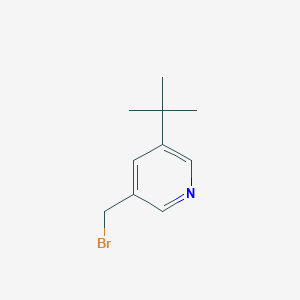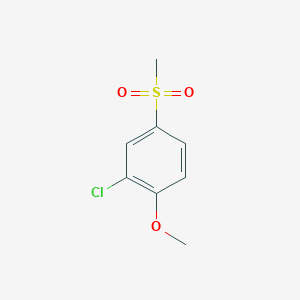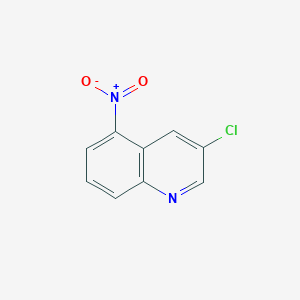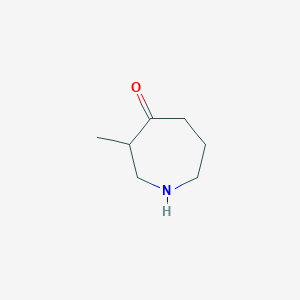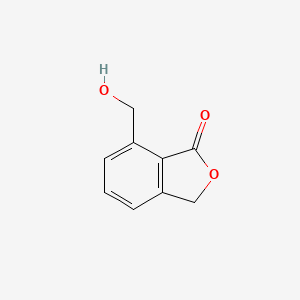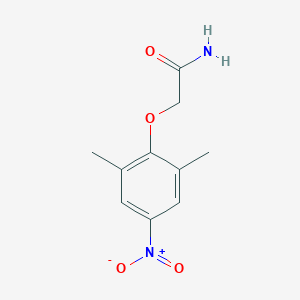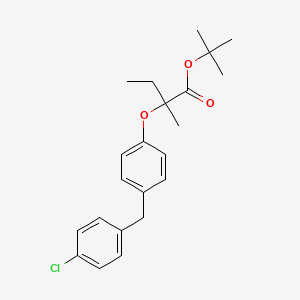
Butanoic acid, 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methyl-, 1,1-dimethylethyl ester, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate is an organic compound that belongs to the class of phenoxyalkanoates This compound is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a phenoxy group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 4-(4-chlorobenzyl)phenol: This can be achieved by reacting 4-chlorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide.
Esterification: The resulting 4-(4-chlorobenzyl)phenol is then reacted with tert-butyl 2-bromo-2-methylbutanoate in the presence of a base like potassium carbonate to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-(4-(4-chlorophenyl)phenoxy)-2-methylpropanoate
- tert-Butyl 2-(4-(4-bromobenzyl)phenoxy)-2-methylbutanoate
- tert-Butyl 2-(4-(4-methylbenzyl)phenoxy)-2-methylbutanoate
Uniqueness
tert-Butyl2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
71548-97-5 |
|---|---|
Molekularformel |
C22H27ClO3 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C22H27ClO3/c1-6-22(5,20(24)26-21(2,3)4)25-19-13-9-17(10-14-19)15-16-7-11-18(23)12-8-16/h7-14H,6,15H2,1-5H3 |
InChI-Schlüssel |
VHEVMAOATVNFCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



